8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
“8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the CAS Number: 1160246-82-1 . It has a molecular weight of 298.34 . The compound is solid in physical form . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 298.34 . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid . The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) .Scientific Research Applications
Synthesis and Compound Formation
- The compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are potential precursors for biologically active heterocyclic compounds. It was specifically reacted with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products (Moskalenko & Boev, 2012).
Crystallographic Analysis
- Crystallographic studies have been conducted on derivatives of this compound to understand the relationship between molecular and crystal structure. These studies highlight the role of substituents in supramolecular arrangements and the formation of specific structures like dimers and ribbons (Graus et al., 2010).
Stereocontrolled Preparation
- The compound has been used in the stereocontrolled preparation of 3-acyltetrahydrofurans, demonstrating its utility in achieving specific molecular configurations. This highlights its potential in the synthesis of complex organic molecules with defined stereochemistry (Overman & Rishton, 2003).
Conformational Studies
- Detailed conformational studies of this compound have been performed to understand the structure and stability of its derivatives. These studies are crucial in the development of new cyclic α-amino acids and biologically active compounds (Żesławska et al., 2017).
Spirolactams Synthesis
- Spirolactams, considered as conformationally restricted pseudopeptides, have been synthesized using derivatives of this compound. This synthesis demonstrates the compound's role in peptide synthesis and its potential in creating gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
NMR Spectroscopy Application
- The compound's derivatives have been analyzed using NMR spectroscopy to determine their absolute configuration. This application is significant in the field of stereochemistry and in the precise characterization of complex organic molecules (Jakubowska et al., 2013).
Oxidative Cyclization Research
- Research into oxidative cyclization techniques has included this compound as a precursor for synthesizing azaspiro[4.5]decane systems. This research is important for understanding and improving synthetic routes for complex organic molecules (Martin‐Lopez & Bermejo, 1998).
Methodological Development
- A novel synthesis method for 8-oxa-2-azaspiro[4.5]decane has been developed using this compound. This research is focused on creating new methods for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Safety and Hazards
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRTOVRNNYTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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